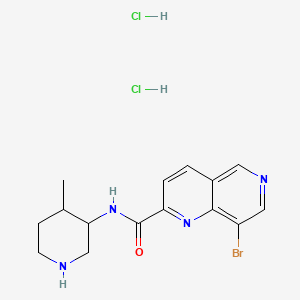![molecular formula C8H14O2 B13610829 rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol](/img/structure/B13610829.png)
rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2R,5S)-9-oxabicyclo[331]nonan-2-ol is a bicyclic compound that features a unique structure with an oxygen bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Diels-Alder reaction followed by selective reduction and oxidation steps to achieve the desired stereochemistry and functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and subsequent purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohols.
Applications De Recherche Scientifique
rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism by which rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes in synthetic and biological applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanol
- rac-(1R,5S)-3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Uniqueness
rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol is unique due to its specific stereochemistry and the presence of an oxygen bridge, which imparts distinct chemical properties and reactivity compared to other bicyclic compounds.
Propriétés
Formule moléculaire |
C8H14O2 |
|---|---|
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol |
InChI |
InChI=1S/C8H14O2/c9-7-5-4-6-2-1-3-8(7)10-6/h6-9H,1-5H2/t6-,7+,8+/m0/s1 |
Clé InChI |
IYLHYOVERYCLOT-XLPZGREQSA-N |
SMILES isomérique |
C1C[C@H]2CC[C@H]([C@@H](C1)O2)O |
SMILES canonique |
C1CC2CCC(C(C1)O2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


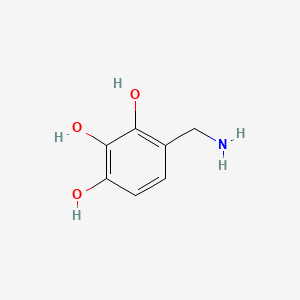
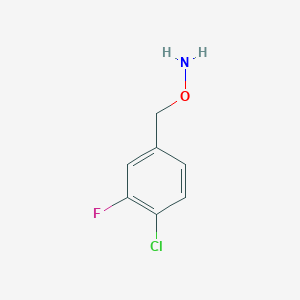
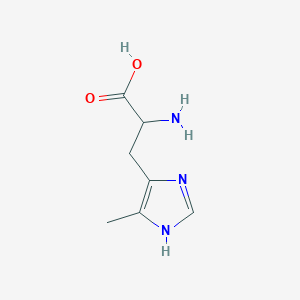
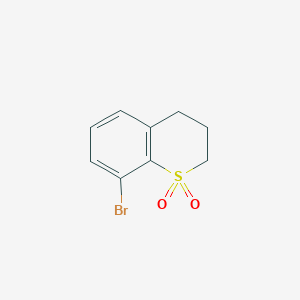
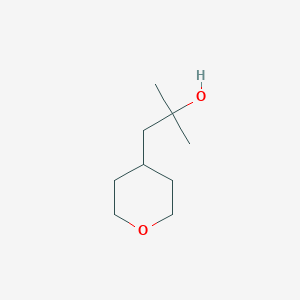

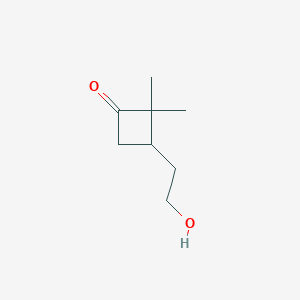
![3-[(Oxan-2-yl)methyl]piperidine](/img/structure/B13610790.png)
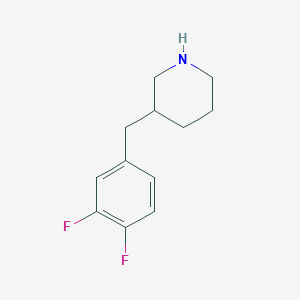
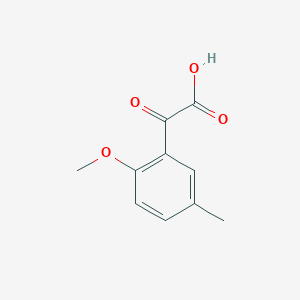
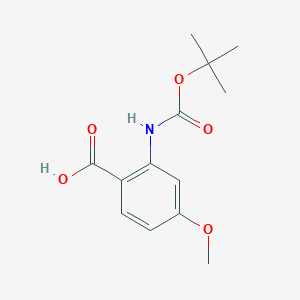

![[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanamine](/img/structure/B13610817.png)
